2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBDCOBBKCQGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Iodination via Electrophilic Aromatic Substitution
The trifluoromethyl group (-CF₃) strongly deactivates the benzene ring, directing electrophilic substitutions to the meta position. However, introducing multiple halogens requires careful control of reaction conditions.
Step 1: Bromination
A patent by Breitenstein et al. (EP2266961B1) describes bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated sulfuric acid and dichloromethane at 35°C. For 3-(trifluoromethyl)benzene derivatives, this method achieves >97% conversion to mono-brominated products. The reaction mechanism involves in situ generation of bromonium ions (Br⁺), which attack the meta position relative to the -CF₃ group.
Step 2: Iodination
Iodination is performed using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The reaction proceeds at 0–10°C to minimize polyiodination. A study in CN105801348A highlights the use of sodium chlorite (NaClO₂) and hydrobromic acid (HBr) to generate iodine in situ, though this method requires strict temperature control (5–15°C) to avoid overhalogenation.
Diazotization and Halogen Exchange
Amination Followed by Diazotization
This route begins with 5-fluoro-3-(trifluoromethyl)aniline as the starting material. The amino group (-NH₂) is diazotized using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 10°C, followed by displacement with potassium iodide (KI).
Key Reaction Parameters
-
Temperature : 5–15°C to stabilize the diazonium intermediate.
-
Acid Concentration : 30% HBr ensures protonation of the diazonium salt, facilitating iodide substitution.
-
Catalyst : Ferrum-based composite catalysts (e.g., FeBr₃) improve yields to 85–90% by reducing side reactions.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Temperature Range | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Halogenation | DBDMH, H₂SO₄, NIS | 0–35°C | 65–75 | 95–97 | Moderate |
| Diazotization | NaNO₂, HBr, KI | 5–15°C | 85–90 | 98 | High |
| Suzuki Coupling | Pd(OAc)₂, SPhos, B(OH)₂ | 80–100°C | 70–75 | 90–92 | Low |
Mechanistic Considerations
-
Electrophilic Substitution : The -CF₃ group’s strong electron-withdrawing effect necessitates prolonged reaction times for bromination (25 hours).
-
Steric Effects : Iodination at the ortho position is hindered by the -CF₃ group, favoring para substitution unless directed by catalysts.
Purification and Characterization
Isolation Techniques
Analytical Data
-
GC-MS : Characteristic peaks at m/z 368 (M⁺), 287 (M⁺–Br), and 268 (M⁺–I).
-
¹H NMR : Signals at δ 2.15 (3H, -CF₃), 6.79–8.04 ppm (aromatic protons).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethyl group intact.
Scientific Research Applications
2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene in chemical reactions involves the interaction of its halogen atoms and trifluoromethyl group with various reagents. The molecular targets and pathways depend on the specific reaction and conditions. For example, in a nucleophilic substitution reaction, the halogen atoms act as leaving groups, allowing the nucleophile to attack the benzene ring.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physical Property Comparisons
The table below highlights key differences in substituent positions, molecular formulas, and properties among the target compound and analogs:
Key Observations :
- Halogen Diversity : The target compound uniquely combines bromo, iodo, and fluoro substituents, unlike analogs with fewer halogen types (e.g., 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene ).
- Positional Effects : Substitutent positions significantly influence reactivity. For example, iodo at position 1 in the target compound enhances susceptibility to nucleophilic aromatic substitution compared to bromo at position 1 in 1-Bromo-3-iodo-5-(trifluoromethyl)benzene .
- Electron-Withdrawing Effects : The trifluoromethyl group at position 3 deactivates the ring uniformly across analogs, but additional fluorine atoms in the target compound amplify this effect.
Nucleophilic Aromatic Substitution (NAS) :
- The iodo substituent in the target compound is more reactive in NAS than bromo or chloro groups in analogs like 2-Chloro-1-fluoro-5-iodo-3-(trifluoromethyl)benzene . This makes the target preferable for coupling reactions (e.g., Suzuki-Miyaura).
- Fluorine Substituents : The electron-withdrawing nature of fluorine enhances the leaving-group ability of adjacent halogens. For instance, the 5-fluoro group in the target compound may activate the 2-bromo substituent for substitution.
Cross-Coupling Reactions :
Stability and Handling Considerations
- Thermal Stability : The trifluoromethyl group improves thermal stability across analogs, but the target compound’s higher halogen density may increase sensitivity to light or moisture compared to simpler derivatives like 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene .
Biological Activity
2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes halogen substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 368.9 g/mol. This compound has garnered attention due to its potential applications in pharmaceuticals and materials science, although specific biological activity data remains limited.
The properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂BrF₄I |
| Molecular Weight | 368.89 g/mol |
| Density | 2.2 ± 0.1 g/cm³ |
| Boiling Point | 249.2 ± 35.0 °C |
| Flash Point | 104.5 ± 25.9 °C |
| CAS Number | 1934934-44-7 |
Biological Activity
While specific studies on the biological activity of this compound are sparse, similar compounds have exhibited significant biological properties.
Antimicrobial Activity
Halogenated aromatic compounds are known for their antimicrobial properties. For instance, compounds with structural similarities often show activity against various bacterial strains and fungi. A study indicated that halogenated derivatives can inhibit the growth of pathogens such as Escherichia coli and Candida albicans .
Case Studies
- Antimicrobial Efficacy : Research into related trifluoromethylated compounds has shown moderate antimicrobial activity against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were lower than those of established antimicrobial agents, suggesting potential for further development .
- Structural Activity Relationship (SAR) : A study focusing on structurally similar compounds found that the positioning of halogen atoms significantly influences biological activity. The presence of both bromine and iodine in the structure may enhance its reactivity with biological targets .
Interaction Studies
Interaction studies involving this compound may focus on its behavior in biological systems or its interaction with other chemical entities. For example, docking studies can elucidate potential binding sites on target proteins, contributing to understanding its mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-5-fluoro-1-iodo-3-(trifluoromethyl)benzene?
- Methodology :
- Stepwise halogenation : Begin with a trifluoromethyl-substituted benzene precursor. Introduce iodine via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at low temperatures (-78°C), followed by quenching with I₂. Subsequent bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C to target the para position relative to the trifluoromethyl group .
- Alternative : Electrophilic iodination (e.g., ICl in acetic acid) after bromination, leveraging the directing effects of electron-withdrawing groups (F, CF₃) to control regioselectivity .
- Key Considerations : Monitor reaction progress via TLC and GC-MS. Purify via column chromatography (hexane/ethyl acetate).
Q. How can spectroscopic techniques characterize this compound?
- NMR Analysis :
- ¹⁹F NMR : Expect distinct signals for -CF₃ (~-60 ppm) and aromatic F (~-110 ppm, influenced by adjacent substituents) .
- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, I) show deshielding (δ 7.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M⁺] at m/z 397.85 (C₇H₂BrF₄I).
- X-ray Crystallography : Resolves halogen positioning and confirms steric effects from bulky substituents .
Q. What are the compound’s stability and storage requirements?
- Stability : Sensitive to light and moisture due to labile C-I bonds. Degrades via hydrolysis or radical pathways.
- Storage : Store under inert gas (Ar/N₂) at -20°C in amber vials. Use desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions?
- Mechanistic Insight :
- The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, directing electrophiles to meta positions. Bromine and iodine, being ortho/para directors, compete but are sterically hindered by -CF₃.
- Example : Suzuki-Miyaura coupling with aryl boronic acids proceeds sluggishly at the iodine site; Pd(PPh₃)₄ and microwave irradiation (120°C, 1 h) improve yields (~60%) .
Q. How to resolve contradictions in reported reaction yields?
- Case Study : Discrepancies in bromination yields (40–75%) arise from:
- Radical vs. ionic pathways : NBS/AIBN (radical) favors para-bromination, while Br₂/FeBr₃ (ionic) may lead to overhalogenation.
- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates, improving selectivity .
- Resolution : Optimize conditions using DoE (Design of Experiments) to evaluate temperature, solvent, and catalyst interactions .
Q. What computational tools predict reactivity in cross-coupling reactions?
- Methods :
- Molecular Dynamics (MD) : Simulate transition states for C-I bond activation in Pd-catalyzed reactions.
- Docking Studies : Assess interactions between the compound and catalytic sites (e.g., Pd(0) surfaces) .
- Software : Gaussian 16 for energy profiles; VMD for visualization.
Q. How does the compound interact with biological targets?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
